SCH 58261

Descripción general

Descripción

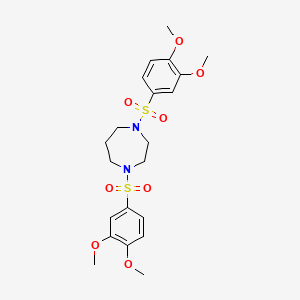

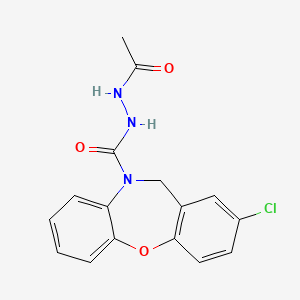

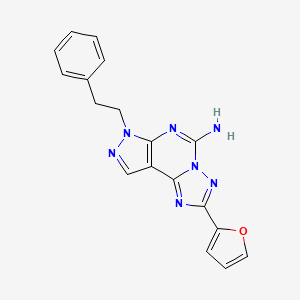

SCH 58261: es un compuesto químico conocido por sus potentes y selectivas propiedades antagonistas hacia el receptor de adenosina A2A. Este compuesto ha sido ampliamente estudiado por sus posibles aplicaciones terapéuticas, particularmente en el tratamiento de trastornos neurológicos como la enfermedad de Parkinson . La estructura química de this compound es 5-Amino-7-(2-feniletil)-2-(2-furil)-pirazolo[4,3-e]-1,2,4-triazolo[1,5-c]pirimidina .

Aplicaciones Científicas De Investigación

Mecanismo De Acción

SCH 58261 ejerce sus efectos uniéndose selectivamente y antagonizando el receptor de adenosina A2A. Este receptor participa en varios procesos fisiológicos, incluida la neurotransmisión y la inflamación. Al bloquear el receptor A2A, this compound puede modular estos procesos, lo que lleva a sus efectos neuroprotectores y antiinflamatorios observados . Los objetivos moleculares y las vías involucradas incluyen la inhibición de la señalización de monofosfato de adenosina cíclico (cAMP) y la modulación de la liberación de dopamina .

Análisis Bioquímico

Biochemical Properties

Sch 58261 is a highly selective A2A receptor antagonist . It has Ki values of 1-2 nM at A2A receptors, indicating its high affinity for these receptors . It interacts with the A2A receptors, blocking their activity and thereby influencing biochemical reactions .

Cellular Effects

This compound has been shown to have therapeutic effects in animal models of Parkinson’s disease and elicits locomotor sensitization . It acts as a potent and selective antagonist for the adenosine receptor A2A, with more than 50x selectivity for A2A over other adenosine receptors .

Molecular Mechanism

The molecular mechanism of this compound involves its action as a potent and selective antagonist for the adenosine receptor A2A . It binds to these receptors, blocking their activity and thereby influencing cellular function .

Temporal Effects in Laboratory Settings

In vitro microsomal metabolic stability studies have shown that this compound is greatly affected by hepatic metabolism . The extrapolated hepatic clearance value of this compound was 39.97 mL/min/kg, indicating that the drug is greatly affected by hepatic metabolism .

Dosage Effects in Animal Models

The effects of this compound have been studied in animal models of Parkinson’s disease . It has been shown to have therapeutic effects in these models, and these effects are observed at different dosages .

Metabolic Pathways

In vitro microsomal metabolite identification studies have revealed that metabolites of this compound produce oxidized and ketone-formed metabolites via metabolic enzymes in the liver .

Transport and Distribution

After oral administration of this compound, a significant amount of the drug was excreted in feces . This suggests that the drug is not absorbed well in the body after oral administration .

Subcellular Localization

Given its role as an antagonist for the adenosine receptor A2A, it is likely that it is localized in the areas where these receptors are present .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: : La síntesis de SCH 58261 involucra múltiples pasos, comenzando con materiales de partida disponibles comercialmente. Las condiciones de reacción típicamente involucran el uso de bases fuertes y altas temperaturas para facilitar la formación del sistema de anillo triazolo .

Métodos de Producción Industrial: : La producción industrial de this compound probablemente implicaría la optimización de la ruta sintética para maximizar el rendimiento y la pureza. Esto podría incluir el uso de reactores de flujo continuo para controlar las condiciones de reacción con mayor precisión y reducir la formación de subproductos .

Análisis De Reacciones Químicas

Tipos de Reacciones: : SCH 58261 se somete a diversas reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar varios derivados oxidados.

Reducción: Las reacciones de reducción se pueden usar para modificar los grupos funcionales en la molécula.

Sustitución: Las reacciones de sustitución se pueden utilizar para introducir diferentes sustituyentes en la estructura central.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Los agentes reductores como el hidruro de aluminio y litio y el borohidruro de sodio se utilizan comúnmente.

Sustitución: Las reacciones de sustitución a menudo implican el uso de agentes halogenantes y nucleófilos.

Productos Mayores: : Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de cetonas o ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas .

Comparación Con Compuestos Similares

SCH 58261 a menudo se compara con otros antagonistas del receptor de adenosina, como:

CGS 15943: Otro potente antagonista del receptor A2A con selectividad similar pero diferente estructura química.

ZM 241385: Un antagonista selectivo del receptor A2A con un perfil de unión y propiedades farmacocinéticas diferentes.

Istradefillina (KW-6002): Un antagonista del receptor A2A aprobado clínicamente utilizado en el tratamiento de la enfermedad de Parkinson.

Singularidad: : this compound es único en su alta selectividad para el receptor A2A, con interacción mínima con otros subtipos de receptores de adenosina. Esta selectividad lo convierte en una herramienta valiosa para estudiar el papel específico del receptor A2A en varios procesos fisiológicos y patológicos .

Propiedades

IUPAC Name |

4-(furan-2-yl)-10-(2-phenylethyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N7O/c19-18-22-16-13(11-20-24(16)9-8-12-5-2-1-3-6-12)17-21-15(23-25(17)18)14-7-4-10-26-14/h1-7,10-11H,8-9H2,(H2,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTLPKQYUXOEJIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN2C3=C(C=N2)C4=NC(=NN4C(=N3)N)C5=CC=CO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80166799 | |

| Record name | 2-(2-Furanyl)-7-(2-phenylethyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80166799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160098-96-4 | |

| Record name | 2-(2-Furanyl)-7-(2-phenylethyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=160098-96-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sch 58261 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160098964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Furanyl)-7-(2-phenylethyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80166799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SCH 58261 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SCH-58261 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4309023MAH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of SCH 58261?

A: this compound acts as a potent and selective antagonist of the adenosine A2A receptor (A2AR). [, , , , , , , ]

Q2: How does this compound interact with the adenosine A2A receptor?

A: this compound binds with high affinity to the A2AR, preventing the binding of adenosine and other agonists. This interaction is competitive, as demonstrated by binding studies and functional assays. [, , , , , , , , ]

Q3: What are the downstream effects of A2AR antagonism by this compound?

A3: Blockade of A2ARs by this compound leads to various downstream effects, including:

- Increased locomotor activity: This is likely due to its interaction with dopaminergic pathways in the striatum, where A2ARs normally inhibit dopamine release. [, , , ]

- Neuroprotection: this compound has shown neuroprotective effects in various models of neurological disorders, potentially through mechanisms involving reduced glutamate release, inhibition of neuroinflammation, and modulation of oxidative stress parameters. [, , , , , , ]

- Cardiovascular effects: this compound can modulate cardiovascular function, primarily by antagonizing the vasodilatory effects of adenosine mediated by A2ARs. This can lead to slight increases in blood pressure and heart rate, particularly at higher doses. [, ]

- Anti-inflammatory effects: Studies suggest that this compound might exert anti-inflammatory effects, possibly through modulation of cytokine release and glial cell activation. [, , ]

Q4: Does this compound affect glutamate release?

A: Yes, this compound has been shown to modulate glutamate release in the striatum. Interestingly, the direction of this modulation appears to be age-dependent. In young rats, this compound decreases glutamate outflow, while in aged rats, it increases glutamate outflow. [] This suggests that the adenosine system's role in regulating glutamate release may change with age.

Q5: What is the molecular formula and weight of this compound?

A5: this compound has the molecular formula C19H16N6O and a molecular weight of 344.38 g/mol.

Q6: Is there any spectroscopic data available for this compound?

A: Although detailed spectroscopic data is not provided in the provided abstracts, the synthesis of tritium-labeled this compound ([3H]this compound) has been described, indicating the use of techniques like HPLC and the determination of specific activity (68.6 Ci/mmol). []

Q7: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?

A: Research suggests that this compound is significantly metabolized in the liver, potentially limiting its oral bioavailability. The primary metabolic pathways involve oxidation and ketone formation. A considerable portion of the drug is excreted in feces, indicating poor absorption after oral administration. []

Q8: What in vitro models have been used to study the effects of this compound?

A8: In vitro studies have utilized various models, including:

- Rat striatal membranes: To assess binding affinity and selectivity for A2AR. [, , , ]

- Porcine coronary arteries: To investigate the antagonist properties of this compound on A2AR-mediated vasorelaxation. [, ]

- Human platelets: To characterize A2AR binding and functional responses, such as adenylate cyclase stimulation and platelet aggregation inhibition. []

- Primary striatal cultures: To evaluate the effects of this compound on intracellular calcium levels following quinolinic acid exposure. []

Q9: What animal models have been used to study the effects of this compound?

A9: Various animal models have been employed to study this compound, including:

- Unilateral 6-hydroxydopamine (6-OHDA) lesioned rats: This model mimics Parkinson's disease and has been used to investigate the effects of this compound on motor behavior, L-DOPA-induced turning behavior, and potential neuroprotective effects. [, , , , , ]

- Rats with kainic acid (KA)-induced seizures: This model has been used to study the neuroprotective potential of this compound against excitotoxicity and seizure activity. [, ]

- Mice with collagen-induced arthritis (CIA): This model was used to investigate the anti-inflammatory effects of this compound on synovitis and osteoclastogenesis. [, ]

- Rats subjected to global cerebral ischemia-reperfusion (IR): This model has been used to assess the neuroprotective effects of this compound on cognitive impairment, motor function, and hippocampal damage following IR injury. [, ]

- Rats subjected to middle cerebral artery occlusion (MCAO): This model mimics stroke and has been used to investigate the neuroprotective effects of this compound on infarct volume and c-fos expression. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,6-dichloro-N-[4-chloro-3-(2-dimethylaminoethoxy)phenyl]-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B1680839.png)

![6-[[1-[2-(2-methylquinolin-5-yl)oxyethyl]piperidin-4-yl]methyl]-4H-1,4-benzoxazin-3-one](/img/structure/B1680841.png)

![2-bromo-4,5-dimethoxy-N-[3-[(3R)-1-methylpyrrolidin-3-yl]oxy-4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B1680845.png)

![N-(3-Aminopropyl)-N-[(1r)-1-(3-Benzyl-7-Chloro-4-Oxo-4h-Chromen-2-Yl)-2-Methylpropyl]-4-Methylbenzamide](/img/structure/B1680848.png)